molecular formula C25H20FNO5S B2654120 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114651-62-5

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2654120
CAS RN: 1114651-62-5
M. Wt: 465.5
InChI Key: MMLMLJSCDQSYKA-UHFFFAOYSA-N
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Description

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane finds extensive use in medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

Antibacterial Activity

Research has shown that this molecule is an effective antibacterial agent. It significantly inhibits bacterial biofilm growth, particularly against Bacillus subtilis and Escherichia coli .

Enzyme Inhibition

The studied compounds exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These properties could have implications in various therapeutic contexts .

Antifungal Properties

Depending on the substituents, this compound displays varying antifungal activity. Substituents like hydrogen (H), methyl (CH3), and phenylmethyl (PhCH2) impact its effectiveness against phytopathogenic fungi .

Enzyme Evolution Strategies

Interestingly, this research provides insights into enzyme evolution. Mutations at specific amino acid sites indirectly influence enzyme catalysis, offering a novel strategy for enzyme optimization .

Synthetic Chemistry

While most synthetic methods involve chemical syntheses, the construction of critical chiral 2,3-dihydro-1,4-benzodioxane frameworks remains an active area of research. Scientists continue to explore innovative approaches to create these valuable motifs .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it is known to have significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-15-3-6-19(16(2)11-15)25(28)24-14-27(18-5-7-21-22(13-18)32-10-9-31-21)20-12-17(26)4-8-23(20)33(24,29)30/h3-8,11-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMLJSCDQSYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

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